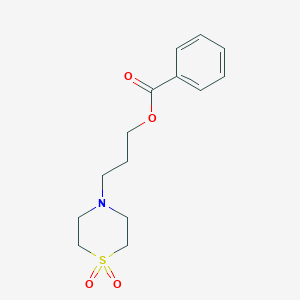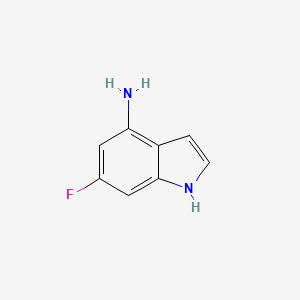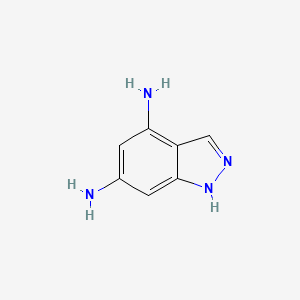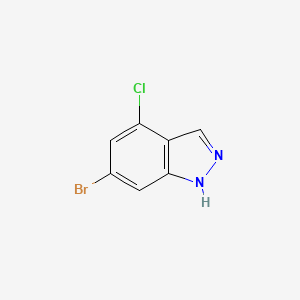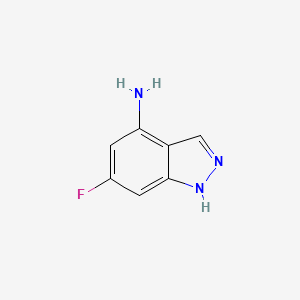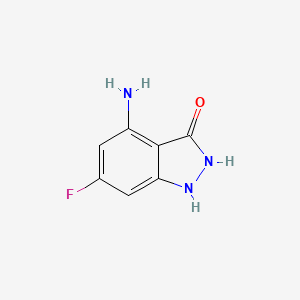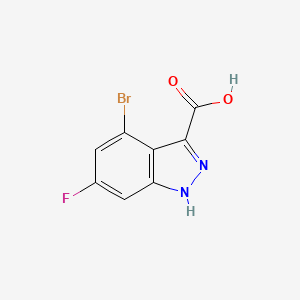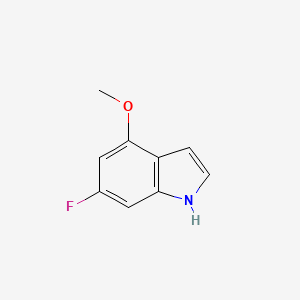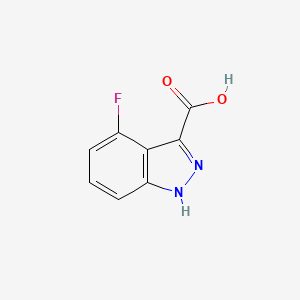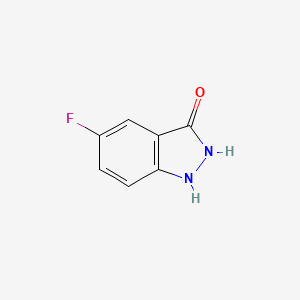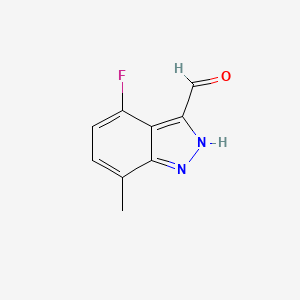
4-Fluoro-7-méthyl-1H-indazole-3-carbaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde: is a chemical compound with the molecular formula C9H7N2OF . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of a fluorine atom at the 4th position and a methyl group at the 7th position on the indazole ring, along with an aldehyde group at the 3rd position, makes this compound unique and of interest in various fields of research .
Applications De Recherche Scientifique
Cellules Solaires Sensibilisées par Colorant (DSSCs)
Les dérivés de l'indazole sont connus pour leur application dans les cellules solaires sensibilisées par colorant en raison de leur structure hautement conjuguée. La substitution en position 4 par un fluor sur l'indazole peut améliorer les propriétés électroniques, faisant du « 4-Fluoro-7-méthyl-1H-indazole-3-carbaldéhyde » un candidat potentiel pour une utilisation dans les DSSCs en tant que photosensibilisateur .
Chimie de Coordination
La partie pyrazole dans les indazoles leur permet de se coordonner avec des centres métalliques tels que Ir, Ln et Eu. Ce composé pourrait être utilisé pour former des photosensibilisateurs triplets hétéroleptiques ou homoleptiques, qui sont efficaces dans les processus de transfert d'énergie du ligand au métal .
Chimie Analytique
Les fournisseurs de « this compound » fournissent des données analytiques détaillées telles que RMN, HPLC, LC-MS et UPLC, indiquant son utilisation en chimie analytique pour le développement et la validation de méthodes .
Demandes de Brevets
Les bases de données de brevets mentionnent les dérivés de l'indazole dans le contexte des antagonistes de PD-L1, suggérant que le « this compound » pourrait être impliqué dans la recherche liée à l'inhibition des interactions protéine-protéine importantes dans les voies de la maladie .
Mécanisme D'action
Target of Action
It’s known that indazole derivatives, which 4-fluoro-7-methyl-1h-indazole-3-carbaldehyde is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Owing to the pyrazole moiety, 4-fluoro-1h-indazole, a related compound, can coordinate to metal centers (such as ir, ln, and eu) to form either heteroleptic or homoleptic triplet photosensitizers that have an efficient ligand to metal energy transfer process . This suggests that 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde might interact with its targets in a similar manner.
Biochemical Pathways
Indazole derivatives are known to play a significant role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde might affect similar pathways.
Pharmacokinetics
Indazole derivatives are known to be biologically active compounds, suggesting that they have suitable adme properties for therapeutic applications .
Result of Action
Indazole derivatives are known to have various biologically vital properties, suggesting that 4-fluoro-7-methyl-1h-indazole-3-carbaldehyde might have similar effects .
Action Environment
It’s known that the nitrosation of indoles, a key step in the synthesis of indazole derivatives, can be carried out in a slightly acidic environment . This suggests that the action of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde might also be influenced by the acidity of its environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-7-methyl-1H-indazole-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phen
Propriétés
IUPAC Name |
4-fluoro-7-methyl-2H-indazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c1-5-2-3-6(10)8-7(4-13)11-12-9(5)8/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVSRRPYMYSITR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=C(NN=C12)C=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
